2-Ethyl-6-(methylthio)phenol
Description
2-Ethyl-6-(methylthio)phenol is a phenolic derivative characterized by an ethyl group at the 2-position and a methylthio (-SMe) group at the 6-position of the aromatic ring. The ethyl group enhances lipophilicity, while the methylthio group introduces mild electron-withdrawing effects, influencing reactivity and solubility .
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-ethyl-6-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3 |
InChI Key |
LYTBFMKBBVQHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)SC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-ethylphenol, with a methylthio group donor. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-(methylthio)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or alkylated phenol derivatives.
Scientific Research Applications
2-Ethyl-6-(methylthio)phenol has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(methylthio)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methylthio group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparison
Key Compounds:
2-Ethyl-6-(methylthio)phenol Substituents: Ethyl (C₂H₅) at position 2, methylthio (-SMe) at position 6. Molecular Formula: C₉H₁₂OS (estimated).
2-(Methylthio)phenol Substituents: Methylthio (-SMe) at position 2. Molecular Formula: C₇H₈OS (CAS 1073-29-6) .
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Substituents: Ethyl at position 2, methyl at position 6; acetamide (-NHCOCH₂Cl) functional group. Molecular Formula: C₁₁H₁₄ClNO (from S-metolachlor transformation products) .
Mercaptodimethur (3,5-Dimethyl-4-(methylthio)phenol methylcarbamate) Substituents: Methyl at positions 3 and 5, methylthio at position 4; methylcarbamate (-OCONHMe) group. Molecular Formula: C₁₂H₁₇NO₂S (CAS 2032-65-7) .
Structural Insights:
- Substitution Patterns: this compound exhibits para-substitution (positions 2 and 6), whereas Mercaptodimethur has meta-substitution (positions 3, 4, 5). This difference impacts molecular symmetry and interactions with biological targets .
- Functional Groups: Methylthio groups (-SMe) are less polar than methoxy (-OMe) or amino (-NH₂) groups found in other phenol derivatives (e.g., 2-Amino-6-methoxyphenol hydrochloride), leading to distinct electronic and solubility profiles .
Physical and Chemical Properties
Toxicity and Hazards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
